3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, substituted with chlorophenyl, ethoxyphenyl, and methyl groups. Its structural complexity and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chlorophenyl and ethoxyphenyl groups. This can be achieved using appropriate halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but lacks the additional substituents.
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure with different substituents, used in life sciences research.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19ClN4O4 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-3-31-16-10-6-14(7-11-16)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)15-8-4-13(23)5-9-15/h4-12H,3H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
XUGOFPPWARQVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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